4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol
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Overview
Description
4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol is an organochlorine compound characterized by the presence of a 4-chlorophenyl group attached to a cyclohexa-3,5-diene-1,2-diol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol typically involves the reaction of 4-chlorophenyl derivatives with cyclohexa-3,5-diene-1,2-diol under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and stringent quality control measures are essential to maintain consistency and safety in production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can modify the phenyl group or the cyclohexadiene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction pathway and product distribution .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have distinct chemical and physical properties, making them useful for different applications .
Scientific Research Applications
4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4’-chlorobiphenyl-2,3-diol
- 3-phenylcyclohexa-3,5-diene-1,2-diol
- Cyclohexa-3,5-diene-1,2-diol
Uniqueness
4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol is unique due to its specific structural features, such as the presence of a 4-chlorophenyl group and the cis configuration of the hydroxy groups at C-1 and C-2.
Properties
CAS No. |
98518-03-7 |
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Molecular Formula |
C12H11ClO2 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-(4-chlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H11ClO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,11-12,14-15H |
InChI Key |
MHAHKEBAMPPKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(C1O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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